molecular formula C21H26N4O3S B2634644 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide CAS No. 897461-93-7

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide

Cat. No.: B2634644
CAS No.: 897461-93-7
M. Wt: 414.52
InChI Key: OYEPFNWKOAMZKP-UHFFFAOYSA-N
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Description

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole family. This class of compounds is known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves the condensation of aldehydes with different methyl ketones in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The target compound is then isolated and purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an imidazo[2,1-b]thiazole core fused with a phenyl ring substituted with an ethoxy group, along with a morpholinoethyl moiety. The synthesis typically involves:

  • Formation of the Imidazo[2,1-b]thiazole Core : Achieved through cyclization reactions involving thioamides and α-haloketones.
  • Substitution Reactions : The introduction of the 4-ethoxyphenyl group is performed via nucleophilic aromatic substitution.
  • Final Modifications : The morpholinoethyl group is added to enhance biological activity and solubility.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

  • Mechanism of Action : It potentially inhibits key enzymes involved in cancer cell proliferation and survival, inducing apoptosis in cancer cells by activating specific signaling pathways and disrupting processes like DNA replication and protein synthesis.
  • In Vitro Studies : Various studies have demonstrated its effectiveness against multiple cancer cell lines:
    • Inhibition of cell growth in human leukemia and cervical carcinoma cell lines was noted, with IC50 values indicating potent antiproliferative effects.

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • Evaluation Against Pathogens : In vitro studies have assessed its activity against various bacterial strains. For example, derivatives of imidazo[2,1-b]thiazoles have been evaluated for their efficacy against Mycobacterium tuberculosis, showing varying degrees of inhibition at concentrations as low as 6.25 mg/ml .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study focused on the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7). The derivatives exhibited significant inhibitory effects compared to standard treatments like tamoxifen, with some compounds achieving over 80% inhibition .
  • Antimycobacterial Activity :
    • Another investigation synthesized a series of imidazo[2,1-b]thiazole derivatives and evaluated their antimycobacterial activity against Mycobacterium tuberculosis. The most active compound demonstrated an MIC of 6.25 mg/ml, highlighting the potential for developing new antituberculosis agents .

Mechanism of Action

The mechanism of action of 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide is unique due to its specific substituents, which confer distinct biological properties. The presence of the ethoxyphenyl group and the morpholinoethyl moiety enhances its ability to interact with various biological targets, making it a valuable compound for further research .

Biological Activity

Overview

The compound 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide is a member of the imidazo[2,1-b]thiazole class, which has been recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by:

  • Imidazo[2,1-b]thiazole core : This structure is essential for its biological activity.
  • Ethoxyphenyl group : Enhances lipophilicity and receptor binding.
  • Morpholinoethyl acetamide moiety : Potentially increases solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly those related to cancer progression.
  • Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular responses.

Anticancer Activity

Several studies have evaluated the anticancer properties of imidazo[2,1-b]thiazole derivatives. For instance:

  • A derivative showed significant inhibition against hepatic cancer cell lines (HepG2) with an IC50 value of 12.73±1.36μg/mL12.73\pm 1.36\,\mu g/mL .
  • Another study reported that imidazo[2,1-b]thiazole compounds exhibited varying degrees of cytotoxicity against different cancer cell lines, indicating their potential as anticancer agents .
CompoundCell LineIC50 (µg/mL)Reference
1HepG212.73 ± 1.36
2A-4311.98 ± 1.22
3MCF76.25

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

  • Studies indicate that imidazo[2,1-b]thiazole derivatives possess significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 6.25mg/mL6.25\,mg/mL .

Case Study 1: Antimycobacterial Activity

In a study evaluating various imidazo[2,1-b]thiazole derivatives for their antimycobacterial activity against Mycobacterium tuberculosis, several compounds were found to exhibit potent inhibitory effects. The most active compound had an MIC of 6.25mg/mL6.25\,mg/mL, demonstrating the potential for developing new treatments for tuberculosis .

Case Study 2: Anti-inflammatory Effects

Research has shown that certain derivatives can reduce inflammation markers in vitro. These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating immune responses.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-2-28-18-5-3-16(4-6-18)19-14-25-17(15-29-21(25)23-19)13-20(26)22-7-8-24-9-11-27-12-10-24/h3-6,14-15H,2,7-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEPFNWKOAMZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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